2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate
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Overview
Description
2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate is an organic compound with a complex structure that includes a nitrophenyl group, a sulfanyl linkage, and a bromopropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate typically involves multiple steps. One common method starts with the reaction of 3-nitrobenzyl chloride with thiourea to form 3-nitrobenzylthiourea. This intermediate is then reacted with ethyl 2-bromopropanoate under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.
Major Products
Nucleophilic substitution: Corresponding azides or thiocyanates.
Reduction: 2-{[(3-Aminophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate.
Oxidation: Sulfoxides or sulfones of the original compound.
Scientific Research Applications
2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromopropanoate ester can undergo hydrolysis to release active intermediates. These intermediates can then interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate: Similar structure but with a methyl ester instead of a bromopropanoate ester.
Ethyl 2-bromopropanoate: Lacks the nitrophenyl and sulfanyl groups, making it less reactive.
3-Nitrobenzyl chloride: Precursor in the synthesis of the target compound.
Uniqueness
2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both a nitrophenyl group and a bromopropanoate ester allows for a wide range of chemical transformations and interactions with biological targets .
Properties
CAS No. |
89039-95-2 |
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Molecular Formula |
C12H14BrNO4S |
Molecular Weight |
348.21 g/mol |
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]ethyl 2-bromopropanoate |
InChI |
InChI=1S/C12H14BrNO4S/c1-9(13)12(15)18-5-6-19-8-10-3-2-4-11(7-10)14(16)17/h2-4,7,9H,5-6,8H2,1H3 |
InChI Key |
DUZMECCAVSNLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCSCC1=CC(=CC=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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